N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide
Description
Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyrazol-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-9(21-6-2-5-17-21)15(22)16-8-13-18-14(20-24-13)11-7-12(23-19-11)10-3-4-10/h2,5-7,9-10H,3-4,8H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDNUJYLXOGSCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NO1)C2=NOC(=C2)C3CC3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Cyclopropylisoxazole : Known for its neuroprotective and anti-inflammatory properties.
- 1,2,4-Oxadiazole : Associated with diverse biological activities including antimicrobial and anticancer effects.
- Pyrazole : Exhibits various pharmacological effects such as anti-inflammatory, analgesic, and antitumor activities.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole moiety may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : Pyrazole derivatives often interact with various receptors (e.g., estrogen receptors), influencing cellular signaling pathways.
- Antioxidant Activity : The compound may exhibit antioxidant properties that protect against oxidative stress.
Anticancer Activity
Research has shown that compounds containing pyrazole and oxadiazole rings often exhibit significant anticancer properties. For example:
- A study indicated that similar pyrazole derivatives demonstrated antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess similar effects .
Antimicrobial Activity
The presence of the oxadiazole ring has been linked to antimicrobial properties. Compounds with this structural feature have been shown to inhibit bacterial growth effectively. Preliminary studies suggest that the compound may exhibit activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Pyrazoles are known for their anti-inflammatory effects. The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines and mediators . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies and Research Findings
A variety of studies have investigated the biological activity of compounds similar to this compound:
Q & A
Q. What are the critical steps in synthesizing this compound, and how are key intermediates characterized?
- Answer : The synthesis involves: (i) Oxadiazole ring formation : Cyclization of precursors (e.g., hydroxyimino intermediates) under controlled conditions (DMF, K₂CO₃) to form the 1,2,4-oxadiazole core . (ii) Coupling reactions : Alkylation or amidation to attach the cyclopropylisoxazole and pyrazole moieties. For example, methylene bridges are formed using RCH₂Cl in the presence of K₂CO₃ . (iii) Purification : Column chromatography or recrystallization (e.g., ethanol) to isolate the final product .
- Characterization : NMR (¹H/¹³C) confirms substituent positions (e.g., cyclopropyl protons at δ 1.0–1.5 ppm), while mass spectrometry validates molecular weight .
Q. Which reagents and conditions are essential for maintaining high yield and purity?
- Answer :
- Solvents : DMF or DMSO for polar intermediates .
- Bases : K₂CO₃ or triethylamine to deprotonate nucleophiles and facilitate coupling .
- Temperature : Room temperature for alkylation; 60–80°C for cyclization to avoid side reactions .
- Catalysts : EDCI/HOBt for amide bond formation in multi-step syntheses .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final amidation step?
- Answer :
- Parameter screening : Vary solvent polarity (e.g., DMF vs. THF) to improve solubility of intermediates .
- Stoichiometry : Use 1.2–1.5 equivalents of acyl chloride to ensure complete reaction .
- Additives : Add molecular sieves to absorb water and shift equilibrium toward product .
- Monitoring : Track reaction progress via TLC or LC-MS to terminate at optimal conversion .
Q. What strategies resolve contradictions in NMR data, such as unexpected splitting patterns?
- Answer :
- Dynamic effects : Check for restricted rotation in amide bonds (e.g., N-methyl groups causing signal duplication) .
- Impurity analysis : Compare with HPLC-MS to detect unreacted intermediates or regioisomers .
- Computational validation : Use DFT calculations to predict chemical shifts and assign ambiguous peaks .
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Answer :
- Analog synthesis : Modify substituents (e.g., cyclopropyl → methyl in isoxazole) to assess steric/electronic effects .
- Biological assays : Pair in vitro testing (e.g., enzyme inhibition) with molecular docking to identify binding motifs .
- Data correlation : Use multivariate analysis to link logP, steric parameters, and activity .
Q. What methodologies confirm the stability of the oxadiazole ring under physiological conditions?
- Answer :
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC .
- Mass spectrometry : Detect cleavage products (e.g., carboxylic acids from oxadiazole ring opening) .
- Accelerated stability studies : Use high-temperature (50°C) or oxidative (H₂O₂) conditions to predict shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
